![molecular formula C6H7N3O3 B2456401 5-Methyl-3,4-isoxazoledicarboxamide CAS No. 400077-37-4](/img/structure/B2456401.png)
5-Methyl-3,4-isoxazoledicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3,4-isoxazoledicarboxamide is a chemical compound with the molecular formula C6H7N3O3 . It is used in pharmaceutical testing .
Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse. For instance, the regioselective synthesis of 3,5-disubstituted isoxazoles was attempted under mild basic condition (NaHCO3) at ambient temperature via the reaction of hydroxyimoyl halides and dipolarophile .Wissenschaftliche Forschungsanwendungen
- Isoxazoles exhibit promising anticancer properties. Researchers have synthesized novel isoxazole derivatives, including 5-Methyl-3,4-isoxazoledicarboxamide , as potential HDAC inhibitors . These compounds target histone deacetylases, which play a crucial role in cancer progression .
- Inhibition of COX-1 (cyclooxygenase-1) is considered a therapeutic strategy for neuro-inflammation-derived neurodegenerative diseases5-Methyl-3,4-isoxazoledicarboxamide and related analogs have been explored as COX-1 inhibitors, showing promise in this context .
- Isoxazoles, including our compound of interest, possess antioxidant activity. Their ability to scavenge free radicals makes them relevant in oxidative stress-related conditions .
- Functionalized isoxazole scaffolds exhibit antibacterial and antimicrobial properties. Researchers have investigated 5-Methyl-3,4-isoxazoledicarboxamide and its analogs for their potential in combating microbial infections .
- The core structure of isoxazole provides a valuable scaffold for drug design. Medicinal chemists explore diverse isoxazole derivatives, including our compound, to expand the chemical space of potential drug candidates .
Anticancer Activity
Neuro-Inflammation and Neurodegenerative Diseases
Antioxidant Properties
Antibacterial and Antimicrobial Effects
Drug Design and Medicinal Chemistry
Zukünftige Richtungen
Isoxazole derivatives, such as 5-Methyl-3,4-isoxazoledicarboxamide, have significant potential in the field of drug discovery due to their diverse biological activities . Therefore, the development of new synthetic strategies and the exploration of their biological activities are important future directions .
Wirkmechanismus
Target of Action
The primary target of 5-Methyl-3,4-isoxazoledicarboxamide is Hypoxia-inducible factor-2 (HIF-2) . HIF-2 serves as the pivotal transcription factor in cellular responses to low oxygen levels, particularly concerning the regulation of erythropoietin (EPO) production .
Mode of Action
5-Methyl-3,4-isoxazoledicarboxamide acts as an agonist of HIF-2 . A docking-based virtual screening on crystal structures of HIF-2α inhibitors unexpectedly identified 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a hit of HIF-2α agonist . This suggests that the compound interacts with HIF-2, enhancing its activity.
Biochemical Pathways
Given its role as a hif-2 agonist, it’s likely that it influences pathways related to cellular responses to hypoxia .
Pharmacokinetics
One of the compounds in the same series demonstrated a favorable pharmacokinetic (pk) profile, boasting an impressive oral bioavailability value of 6871% .
Result of Action
As a hif-2 agonist, it likely influences cellular responses to hypoxia, potentially affecting processes such as erythropoiesis .
Action Environment
Factors such as oxygen levels in the cellular environment could potentially influence its efficacy, given its role as a hif-2 agonist .
Eigenschaften
IUPAC Name |
5-methyl-1,2-oxazole-3,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-2-3(5(7)10)4(6(8)11)9-12-2/h1H3,(H2,7,10)(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPNRCBWTDXXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-isoxazoledicarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.